BenchChemオンラインストアへようこそ!

7-((Difluoromethyl)sulfonyl)quinoxalin-2(1H)-one

Medicinal Chemistry Scaffold Differentiation Synthetic Intermediate Selection

7-((Difluoromethyl)sulfonyl)quinoxalin-2(1H)-one (CAS 1443288-83-2, molecular formula C9H6F2N2O3S, molecular weight 260.22 g/mol) is a quinoxalin-2(1H)-one derivative bearing a difluoromethylsulfonyl (–SO2CF2H) group at the 7-position of the benzopyrazine ring system. The compound is commercially available from multiple global suppliers at purities of 97–98% and is classified as a research chemical and synthetic intermediate for medicinal chemistry and drug discovery programs.

Molecular Formula C9H6F2N2O3S
Molecular Weight 260.22 g/mol
Cat. No. B11860469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-((Difluoromethyl)sulfonyl)quinoxalin-2(1H)-one
Molecular FormulaC9H6F2N2O3S
Molecular Weight260.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)C(F)F)NC(=O)C=N2
InChIInChI=1S/C9H6F2N2O3S/c10-9(11)17(15,16)5-1-2-6-7(3-5)13-8(14)4-12-6/h1-4,9H,(H,13,14)
InChIKeyKODVGXQYHVIOJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 7-((Difluoromethyl)sulfonyl)quinoxalin-2(1H)-one as a 7-Position Difluoromethylsulfonyl Building Block


7-((Difluoromethyl)sulfonyl)quinoxalin-2(1H)-one (CAS 1443288-83-2, molecular formula C9H6F2N2O3S, molecular weight 260.22 g/mol) is a quinoxalin-2(1H)-one derivative bearing a difluoromethylsulfonyl (–SO2CF2H) group at the 7-position of the benzopyrazine ring system [1]. The compound is commercially available from multiple global suppliers at purities of 97–98% and is classified as a research chemical and synthetic intermediate for medicinal chemistry and drug discovery programs .

Why a Generic Quinoxalin-2-one Cannot Replace the 7-Difluoromethylsulfonyl Derivative


Quinoxalin-2(1H)-one is a privileged scaffold in drug discovery, but the position and electronic character of substituents critically determine biological target engagement, metabolic stability, and synthetic tractability [1]. The –SO2CF2H moiety at the 7-position introduces distinct properties—the CF2H group acts as a lipophilic hydrogen-bond donor, metabolically stable bioisostere for thiols and hydroxymethyl groups, and a modulator of sulfone electron density—that cannot be replicated by common 7-substituents such as –OCH3, –Cl, –CF3, or –SO2CH3 [2]. Replacing this compound with a generic 6- or 7-halo/methyl quinoxalin-2-one eliminates these specific physicochemical attributes, potentially altering target affinity, selectivity, or downstream synthetic versatility. The evidence below details the quantifiable dimensions of this differentiation.

Quantitative Differentiation Evidence for 7-((Difluoromethyl)sulfonyl)quinoxalin-2(1H)-one


7-Position –SO2CF2H vs. 2-Chloro-7-(SO2CF2H)-quinoxaline: Core Scaffold Identity Dictates Synthetic Utility

The target compound retains the quinoxalin-2(1H)-one core (a cyclic amide/lactam), while the closest commercially catalogued analog, 2-Chloro-7-(difluoromethylsulfonyl)quinoxaline (PubChem CID 97181138), bears a chlorine at position 2 [1][2]. This difference is structurally definitive: the 2(1H)-one offers a hydrogen-bond donor/acceptor site amenable to N-alkylation, O-acylation, or directed C–H functionalization at C-3, whereas the 2-chloro analog is an electrophilic cross-coupling handle requiring Pd/Ni catalysis. For procurement decisions, the 2(1H)-one scaffold is the direct entry point for generating 3-substituted quinoxalin-2(1H)-one libraries, a core structural class in antimicrobial, anticancer, and CNS programs, while the 2-chloro analog is a divergent intermediate requiring additional synthetic steps to install the lactam carbonyl.

Medicinal Chemistry Scaffold Differentiation Synthetic Intermediate Selection

–SO2CF2H at Position 7 vs. Common 7-Substituents: Differential Contribution to Lipophilicity and Hydrogen-Bonding Capacity

The difluoromethylsulfonyl group (–SO2CF2H) at position 7 endows the quinoxalin-2(1H)-one scaffold with a unique combination of lipophilicity and hydrogen-bond donor capacity that is absent in common 7-substituted analogs [1]. While direct experimental logP/logD data for this specific compound are unavailable in the public domain, class-level evidence indicates that the CF2H group contributes a Hansch π value of approximately +0.50 to +0.65 (comparable to –CF3) while simultaneously acting as a weak hydrogen-bond donor (estimated pKa of CF2H ≈ 25–28, making it a non-classical H-bond donor in biological environments) [2]. In contrast, a 7-OCH3 substituent contributes π ≈ –0.02 with no H-bond donation; a 7-Cl contributes π ≈ +0.71 with no H-bond donation; a 7-SO2CH3 contributes a strong electron-withdrawing effect with no H-bond donation. The –SO2CF2H group thus provides a multifunctional pharmacophoric element that can engage in both hydrophobic and polar interactions—a property leveraged in CF2H-containing drug candidates such as Pantoprazole and Deracoxib [2].

Drug Design Physicochemical Property Optimization Bioisostere Strategy

Supplier-Declared Purity: 97–98% as a Procurement Quality Baseline vs. Typical Research-Grade Quinoxalinones

Commercially catalogued purity for 7-((Difluoromethyl)sulfonyl)quinoxalin-2(1H)-one ranges from 97% (Leyan, Product No. 1112948) to ≥98% (MolCore, ISO-certified production) . This compares favorably with many research-grade quinoxalin-2-one building blocks, which are frequently offered at 95–97% purity. The higher purity specification (98%) is an important selection criterion for fragment-based screening libraries and late-stage functionalization programs where impurities can confound biophysical assay readouts or catalytic reactions. The MolCore product is certified under an ISO quality management system, providing batch-to-batch consistency documentation relevant for GLP-trained procurement workflows .

Chemical Procurement Quality Control Synthetic Intermediate Specifications

Topological Polar Surface Area and Rotatable Bond Count: Computed Drug-Likeness Differentiation from Non-Sulfonyl Quinoxalin-2-ones

Computed topological polar surface area (TPSA) for the target compound is not directly available in PubChem, but the structurally analogous 2-chloro-7-(difluoromethylsulfonyl)quinoxaline has a computed TPSA of 68.3 Ų with 2 rotatable bonds and XLogP3 = 2.4 [1]. The target compound, bearing the 2(1H)-one lactam, is predicted to have a TPSA of approximately 75–85 Ų (addition of the –CONH– moiety adds approximately 10–15 Ų vs. the 2-chloro analog) and XLogP3 ≈ 1.2–1.5 (reduced by approximately 1 log unit due to the polar lactam), with 2–3 rotatable bonds. This places the compound in a favorable region of drug-like chemical space (TPSA < 140 Ų, logP < 5) per Lipinski and Veber guidelines. In contrast, many 3,6,7-trisubstituted quinoxalin-2-ones with larger aryl or alkyl substituents exceed TPSA of 100 Ų or logP > 4, making them less favorable for oral bioavailability or CNS penetration [2].

In Silico ADME Drug-Likeness Lead Optimization

Photochemical C3-Difluoromethylation Compatibility: The 7-SO2CF2H Derivative as a Potential Substrate for Late-Stage Diversification

Recent literature demonstrates that quinoxalin-2(1H)-ones bearing various substituents can undergo visible-light-induced direct C3-difluoromethylation using reagents such as 2-((difluoromethyl)sulfonyl)benzo[d]thiazole or S-(difluoromethyl)sulfonium salts under photocatalyst or photocatalyst-free conditions [1]. The 7-SO2CF2H derivative is structurally poised as a substrate for these transformations, enabling installation of a second difluoromethyl group at C3 to generate bis(difluoromethyl)-functionalized quinoxalin-2(1H)-ones—a class of compounds with potential for metabolic stability enhancement through geminal CF2H substitution. While no study has specifically tested the 7-SO2CF2H compound in this reaction, scaffold-level evidence across multiple quinoxalin-2(1H)-ones demonstrates broad substrate tolerance [1]. The 7-SO2CF2H compound is thus expected to be a viable substrate for C3 diversification, whereas 7-substituted quinoxalines lacking the 2(1H)-one (such as the 2-chloro analog) would require a different (non-radical) functionalization strategy.

Late-Stage Functionalization Photoredox Chemistry C–H Activation

Application Scenarios for 7-((Difluoromethyl)sulfonyl)quinoxalin-2(1H)-one Based on Differential Evidence


Scaffold-Directed Library Synthesis: Building 3,7-Difunctionalized Quinoxalin-2(1H)-one Arrays

Medicinal chemistry teams requiring a 7-SO2CF2H-substituted quinoxalin-2(1H)-one as the entry scaffold for C3 diversification should procure this specific compound. The 2(1H)-one lactam enables visible-light-mediated C3-difluoromethylation and other C–H functionalization chemistries, while the 7-SO2CF2H group provides a lipophilic H-bond donor element that cannot be mimicked by 7-OCH3, 7-Cl, or 7-SO2CH3 analogs. Procuring the 2-chloro-7-SO2CF2H analog instead would add 2+ synthetic steps (chloride hydrolysis or Pd-catalyzed carbonylation) to reach the desired 2(1H)-one core [1].

Fragment-Based Drug Discovery (FBDD): A Rule-of-Three-Compliant 7-SO2CF2H Fragment

With MW 260.22, estimated logP ~1.2–1.5, HBD = 1, and only 2–3 rotatable bonds, 7-((Difluoromethyl)sulfonyl)quinoxalin-2(1H)-one falls within Astex Rule-of-Three guidelines for fragment screening libraries (MW < 300, logP ≤ 3, HBD ≤ 3, rotatable bonds ≤ 3) [1]. The 98% purity grade (MolCore) is suitable for biophysical screening (SPR, TSA, X-ray crystallography), where impurities above 3% can generate false positives. The –SO2CF2H moiety offers a distinctive H-bond donor pharmacophore absent from most commercial quinoxalin-2-one fragments, potentially enabling novel binding interactions.

Metabolic Stability Optimization of Lead Series via CF2H Incorporation

When a lead compound series based on quinoxalin-2-one requires improved metabolic stability, the –SO2CF2H group at position 7 is a strategic design element. The CF2H moiety is a known metabolically stable bioisostere for thiol (–SH), hydroxymethyl (–CH2OH), and formyl (–CHO) groups, resisting CYP450-mediated oxidation at the carbon center . Incorporating the 7-SO2CF2H building block early in a lead optimization program allows exploration of this stability advantage, whereas starting from a 7-SO2CH3 or 7-SO2NH2 analog would require a complete resynthesis to introduce the CF2H group later.

Specialty Chemical Procurement for ISO-Certified GLP Laboratory Workflows

For GLP-regulated environments requiring documented batch-to-batch consistency, the MolCore product (CAS 1443288-83-2, purity ≥98%, ISO-certified) provides a procurement-grade option with traceable quality documentation . This is a differentiating factor against generic 95–97% purity products lacking ISO certification, particularly relevant for pharmacology laboratories where compound identity and purity directly impact in vivo study reproducibility and regulatory documentation.

Quote Request

Request a Quote for 7-((Difluoromethyl)sulfonyl)quinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.